molecular formula C22H27NO8S B2713822 (E)-2,4,6-Trimethoxystyryl 3-(carbomethoxymethylamino)-4-methoxybenzyl sulfone CAS No. 592542-61-5

(E)-2,4,6-Trimethoxystyryl 3-(carbomethoxymethylamino)-4-methoxybenzyl sulfone

Cat. No.: B2713822
CAS No.: 592542-61-5
M. Wt: 465.52
InChI Key: XQGFPRPZKFBYNA-CMDGGOBGSA-N
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Description

(E)-2,4,6-Trimethoxystyryl 3-(carbomethoxymethylamino)-4-methoxybenzyl sulfone is a useful research compound. Its molecular formula is C22H27NO8S and its molecular weight is 465.52. The purity is usually 95%.
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Scientific Research Applications

Oxidation Reactions and Mechanistic Insights

The study by Lai et al. (2002) explores the oxidation mechanisms of methoxy substituted benzyl phenyl sulfides, highlighting the differentiation between single electron transfer mechanisms and direct oxygen atom transfer in oxidation reactions. This research provides foundational knowledge on how specific sulfone compounds undergo oxidation, which is critical for designing and understanding the behavior of sulfone derivatives in various chemical processes (Lai, Lepage, & Lee, 2002).

Nonlinear Optical Studies and Schiff Bases

Shahid et al. (2018) synthesized a Sulfadiazine-Ortho-Vanillin Schiff base to study its non-covalent interactions, solvent-dependent nonlinear optical properties, and bioactivity. This research provides insights into the synthesis and characterization of Schiff bases with potential applications in the development of nonlinear optical materials, highlighting the relevance of sulfone derivatives in material science and optical applications (Shahid et al., 2018).

Antimicrobial Activity of Sulfonamide Derivatives

Mohamed's (2007) work on the synthesis and evaluation of the antimicrobial activity of new pyridazinyl sulfonamide derivatives provides evidence of the biological relevance of sulfone-based compounds. The study demonstrates significant antibacterial activities against various pathogens, suggesting the potential of sulfone derivatives in antimicrobial drug development (Mohamed, 2007).

Cancer Therapy and Enzyme Inhibition

Research by Grandane et al. (2015) investigates 6-substituted sulfocoumarins as selective inhibitors of carbonic anhydrase IX and XII, with significant cytotoxic effects against colorectal cancer cells. This study underscores the potential of sulfone derivatives as therapeutic agents targeting specific enzymes associated with cancer, thereby contributing to the development of targeted cancer therapies (Grandane et al., 2015).

Drug Metabolism and Pharmacokinetics

Cho et al. (2013) focus on the determination of the glucuronide metabolite of ON 013100, a benzylstyrylsulfone antineoplastic drug, in colon cancer cells. The study provides valuable insights into the drug's metabolism and its pharmacokinetic profile in drug-resistant and drug-sensitive cell lines. This research is crucial for understanding the metabolic pathways of sulfone-based antineoplastic agents and their implications for drug design and cancer treatment (Cho et al., 2013).

Properties

IUPAC Name

methyl 2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO8S/c1-27-16-11-20(29-3)17(21(12-16)30-4)8-9-32(25,26)14-15-6-7-19(28-2)18(10-15)23-13-22(24)31-5/h6-12,23H,13-14H2,1-5H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGFPRPZKFBYNA-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

592542-61-5
Record name (E)-metyl 2-((2-metoxy-5-(((2,4,6-trimetoxystyryl)sulfonyl)metyl)fenyl)amino) acetate
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